6-Fluoro-4-isochromanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

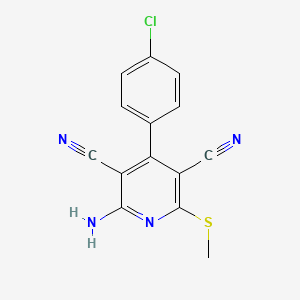

6-Fluoro-4-isochromanone is a chemical compound with the molecular formula C9H7FO2 . It has a molar mass of 166.1490832 .

Synthesis Analysis

The synthesis of isochromanone derivatives, including this compound, has been achieved through various methods. One method involves an asymmetric ortho-lithiation strategy with aldehyde electrophiles . Another method involves a laccase-mediated oxidative [4 + 2] cyclization of pyrocatechuic acid with styrenes .Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, seven hydrogen atoms, one fluorine atom, and two oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. For instance, the asymmetric synthesis of isochromanone derivatives was realized through Z-selective-1,3-OH insertion/aldol cyclization reaction involving acyclic carboxylic oxonium ylides . Another method involves a laccase-mediated oxidative [4 + 2] cyclization of pyrocatechuic acid with various substituted styrenes .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 281.9±40.0 °C at 760 mmHg, and a flash point of 120.5±22.2 °C .Scientific Research Applications

Synthesis and Resolution Research

6-Fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid were synthesized from p-fluorophenol. The (R)- and (S)-6-fluorochroman-2-carboxylic acids were obtained by formation of their salts with optical active (R)-(+)- or (S)-(-)-α-methylbenzylamine, respectively (Yang et al., 2005).

Radiopharmaceutical Applications

6-18F-fluoro-l-DOPA, a fluorine-labeled aromatic amino acid, is used as a radiopharmaceutical in neurologic and oncologic PET. A novel synthesis method for this compound was developed, improving its production efficiency and specific activity (Wagner et al., 2009).

Biological Probe Development

6-N,N-dimethylamino-2,3-naphthalimide (6DMN) is a new environment-sensitive fluorophore developed for biological applications. It is valuable as a biological probe due to its emission in the 500-600 nm range and response to changes in environmental polarity (Vázquez et al., 2005).

Antimicrobial Studies

Novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides were synthesized and evaluated for antimicrobial efficacy. These compounds showed significant inhibitory activity against various pathogenic strains (Priya et al., 2005).

High-Performance Polymer Development

6F-polyimide chemistry-based designed molecular architectures of fluoro-poly(ether amide)s and fluoro-poly(ether amide-imide)s were developed for advanced industrial applications. These new polymers showed high thermal and chemical resistance, making them suitable for aerospace and defense engineering applications (Vora, 2010).

Safety and Hazards

Future Directions

The future directions in the study of 6-Fluoro-4-isochromanone and similar compounds involve improving the methodologies of 4-chromanone-derived compounds . There is also interest in the development of ponytails that are functionalized and/or based upon smaller perfluorinated units, in part to promote biodegradability .

Properties

IUPAC Name |

6-fluoro-1H-isochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJRDMLDGKRMAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)F)C(=O)CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344889-17-3 |

Source

|

| Record name | 6-fluoro-3,4-dihydro-1H-2-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2453319.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B2453321.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide](/img/structure/B2453322.png)

![Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2453323.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2453326.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2453330.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2453332.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2453335.png)